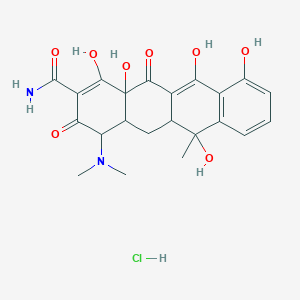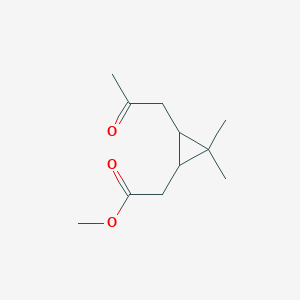
(6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol;sulfuric acid is a complex organic molecule featuring a benzothiazole core. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of both amino and hydroxyl groups within its structure suggests it may participate in diverse chemical reactions, making it a valuable subject for research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol typically involves multiple steps:
Formation of the Benzothiazole Core: This step often starts with the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Introduction of the Amino and Hydroxyl Groups: The amino group at position 2 and the hydroxyl group at position 7 can be introduced through selective functionalization reactions. For instance, nitration followed by reduction can introduce the amino group, while hydroxylation can be achieved using oxidizing agents.
Propylamino Substitution: The propylamino group at position 6 can be introduced via nucleophilic substitution reactions, often using propylamine as the nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group at position 7 can undergo oxidation to form a ketone or aldehyde.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups onto the benzothiazole ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, given its structural similarity to certain biological molecules. It can also be used in the development of new biochemical assays.
Medicine
Medically, this compound holds potential as a lead compound for drug development. Its structural features suggest it could interact with various biological targets, making it a candidate for therapeutic applications.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals. Its unique structure may also find use in the development of new materials.
Mécanisme D'action
The mechanism by which (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol exerts its effects is likely related to its ability to interact with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzothiazole core may also participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6S,7S)-2-amino-6-(methylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol: Similar structure but with a methyl group instead of a propyl group.
(6S,7S)-2-amino-6-(ethylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
The uniqueness of (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs
Propriétés
Formule moléculaire |
C10H19N3O5S2 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
(6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol;sulfuric acid |
InChI |
InChI=1S/C10H17N3OS.H2O4S/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7;1-5(2,3)4/h6,8,12,14H,2-5H2,1H3,(H2,11,13);(H2,1,2,3,4)/t6-,8-;/m0./s1 |
Clé InChI |
PYIYXSQZXLLONW-QMGYSKNISA-N |
SMILES isomérique |
CCCN[C@H]1CCC2=C([C@H]1O)SC(=N2)N.OS(=O)(=O)O |
SMILES canonique |
CCCNC1CCC2=C(C1O)SC(=N2)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



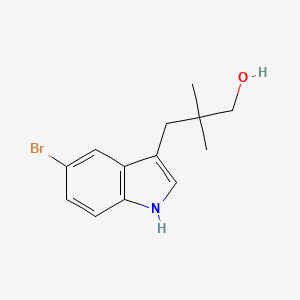
![(6,6'-Dimethoxy-[1,1'-biphenyl]-2,3'-diyl)bis(diphenylphosphine)](/img/structure/B12092229.png)
![3-[(4-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B12092234.png)
![3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl-](/img/structure/B12092240.png)

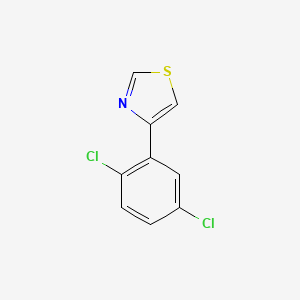
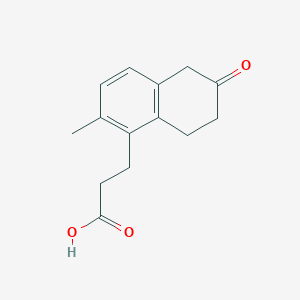

![4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]hexanediamide;hydrochloride](/img/structure/B12092257.png)
